tert-butyl (2S)-2-amino-4-methylsulfanylbutanoate
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Overview
Description
Tert-butyl (2S)-2-amino-4-methylsulfanylbutanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a tert-butyl ester group, an amino group, and a methylsulfanyl group attached to a butanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-2-amino-4-methylsulfanylbutanoate typically involves the esterification of the corresponding amino acid, (2S)-2-amino-4-methylsulfanylbutanoic acid, with tert-butyl alcohol. This reaction is often catalyzed by acidic conditions, such as the use of concentrated hydrochloric acid or sulfuric acid. The reaction proceeds through the formation of an intermediate ester, which is then purified to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of tert-butyl esters can be achieved using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes. The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2S)-2-amino-4-methylsulfanylbutanoate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the tert-butyl ester group under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary or secondary amines.
Substitution: Various esters or amides, depending on the nucleophile used.
Scientific Research Applications
Tert-butyl (2S)-2-amino-4-methylsulfanylbutanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in studies involving amino acid metabolism and enzyme interactions.
Mechanism of Action
The mechanism of action of tert-butyl (2S)-2-amino-4-methylsulfanylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the methylsulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (2S)-(p-tolylsulfonyloxy)propionate: This compound is similar in structure but contains a p-tolylsulfonyloxy group instead of a methylsulfanyl group.
Tert-butyl (2S)-2-amino-4-methylsulfanylbutanoic acid: The non-esterified form of the compound.
Tert-butyl (2S)-2-amino-4-methylsulfanylbutanamide: The amide derivative of the compound.
Uniqueness
Tert-butyl (2S)-2-amino-4-methylsulfanylbutanoate is unique due to the presence of the tert-butyl ester group, which provides steric hindrance and influences the compound’s reactivity and stability. The methylsulfanyl group also imparts distinct chemical properties, such as the ability to undergo oxidation to form sulfoxides and sulfones .
Properties
IUPAC Name |
tert-butyl 2-amino-4-methylsulfanylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2S/c1-9(2,3)12-8(11)7(10)5-6-13-4/h7H,5-6,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJADIHIJINDQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCSC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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